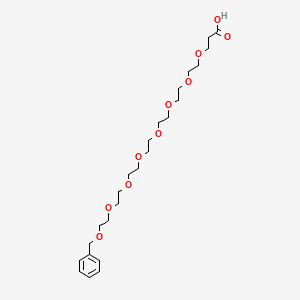

Benzyl-PEG8-acid

Description

Properties

Molecular Formula |

C24H40O10 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C24H40O10/c25-24(26)6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-4-2-1-3-5-23/h1-5H,6-22H2,(H,25,26) |

InChI Key |

AWZDOMHRQMTEDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Versatility of Benzyl-PEG8-acid in Biochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemistry and drug development, the precise chemical linkage of molecules is paramount to functionality and efficacy. Among the diverse array of bioconjugation reagents, Benzyl-PEG8-acid has emerged as a versatile and valuable tool. This heterobifunctional linker, characterized by a benzyl group at one terminus and a carboxylic acid at the other, connected by an eight-unit polyethylene glycol (PEG) spacer, offers a unique combination of properties that are highly advantageous in a range of biochemical applications.

This technical guide provides an in-depth exploration of the uses of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the surface modification of nanoparticles for targeted drug delivery. We will delve into the core principles of its application, present quantitative data to inform experimental design, and provide detailed experimental protocols for its use.

Core Properties of this compound

This compound's utility stems from its distinct structural features:

-

Benzyl Group: The benzyl group provides a stable, hydrophobic moiety that can be advantageous for interacting with specific binding pockets on target proteins or for influencing the overall physicochemical properties of the final conjugate.

-

PEG8 Spacer: The eight-unit polyethylene glycol chain imparts hydrophilicity, which can significantly improve the aqueous solubility of otherwise hydrophobic molecules.[1] This is a critical attribute for enhancing cell permeability and improving the pharmacokinetic profile of drug candidates. The defined length of the PEG8 spacer also allows for precise spatial control, enabling the optimization of distances between conjugated molecules.

-

Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond. This reaction is typically facilitated by standard coupling reagents.[2]

| Property | Value |

| Chemical Formula | C24H40O10 |

| Molecular Weight | 488.57 g/mol |

| Appearance | Typically a solid or viscous oil |

| Solubility | Soluble in water and many organic solvents |

| Purity | >95% (typically) |

Applications in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical component, and this compound is frequently employed in this capacity.

The PEG8 linker in a PROTAC serves to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[4] This proximity is essential for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[3] The length and flexibility of the PEG8 linker are crucial for achieving an optimal orientation of the two proteins.

Quantitative Data on PEG Linkers in PROTACs

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While specific data for this compound is often embedded within proprietary drug development programs, the following table presents representative data for PROTACs utilizing PEG linkers of varying lengths, illustrating the importance of linker optimization.

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4 | VHL | PEG | 12 | 18 | >95 |

| BRD4 | VHL | PEG | 16 | 5.3 | >95 |

| BTK | Cereblon | PEG | 10 | 25 | ~90 |

| BTK | Cereblon | PEG | 14 | 8 | >95 |

| ERα | VHL | PEG | 12 | >1000 | <20 |

| ERα | VHL | PEG | 16 | 100 | ~80 |

This table compiles representative data from various sources to illustrate the impact of PEG linker length on PROTAC efficacy. Actual values are highly dependent on the specific target, ligands, and cell line used.

Experimental Protocol: Synthesis of a PROTAC using a Benzyl-PEG-Acid Linker

This protocol outlines a general strategy for the synthesis of a PROTAC via amide bond formation using a Benzyl-PEG-acid linker.

Step 1: Activation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Coupling to an Amine-Containing Ligand (E3 Ligase or Target Protein Ligand)

-

To the solution containing the activated Benzyl-PEG8-NHS ester, add the amine-containing ligand (1.0 eq).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) to facilitate the reaction.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction for the formation of the desired conjugate by LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to yield the ligand-linker conjugate.

Step 3: Deprotection and Final Coupling (if necessary)

If the other end of the synthesized conjugate is protected (e.g., with a Boc group), it must be deprotected before the final coupling step.

-

Dissolve the protected ligand-linker conjugate in a suitable solvent (e.g., DCM for Boc deprotection).

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure.

The deprotected intermediate can then be coupled to the second ligand (containing a carboxylic acid) using standard peptide coupling reagents like HATU or HBTU.

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC is crucial for its stability in circulation and the efficient release of the payload at the target site. This compound can be incorporated into ADC linkers to enhance their properties.

The hydrophilic PEG8 component can improve the solubility and reduce the aggregation of the ADC, which is often a challenge with hydrophobic drug payloads. This can lead to improved pharmacokinetics and a better safety profile. The defined length of the PEG8 spacer can also influence the accessibility of the payload to its intracellular target following internalization of the ADC.

Experimental Protocol: ADC Synthesis via Amide Coupling

This protocol describes a general method for conjugating a drug to an antibody using a linker derived from this compound.

Step 1: Preparation of the Drug-Linker Intermediate

-

Activate the carboxylic acid of this compound using EDC/NHS as described in the PROTAC synthesis protocol.

-

React the activated linker with an amine-functionalized cytotoxic drug.

-

Purify the drug-linker conjugate by HPLC.

Step 2: Antibody Modification

This protocol assumes conjugation to lysine residues on the antibody.

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The drug-linker conjugate, which now has a terminal functional group (e.g., an NHS ester if the other end of the linker was also a carboxylic acid), is added to the antibody solution.

-

The reaction is allowed to proceed at room temperature or 4°C for several hours. The molar ratio of the drug-linker to the antibody will determine the average drug-to-antibody ratio (DAR).

-

The reaction is quenched by the addition of a small molecule with a primary amine, such as Tris or lysine.

Step 3: Purification and Characterization of the ADC

-

The ADC is purified from unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC is characterized to determine the DAR, aggregation levels, and binding affinity to its target antigen. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and enzyme-linked immunosorbent assay (ELISA) are commonly used.

Applications in Nanoparticle Surface Modification

The surface functionalization of nanoparticles is crucial for their application in targeted drug delivery and diagnostics. This compound can be used to modify the surface of nanoparticles, imparting desirable properties such as increased stability, biocompatibility, and the ability to be further conjugated with targeting ligands.

The PEG8 chain creates a hydrophilic shell around the nanoparticle, which can reduce non-specific protein adsorption (opsonization) and clearance by the reticuloendothelial system, thereby prolonging circulation time. The terminal benzyl group can be used for further functionalization or to modulate the hydrophobic/hydrophilic balance of the nanoparticle surface.

Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.

Materials:

-

Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles)

-

This compound

-

EDC-HCl

-

NHS

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., Tris buffer)

Procedure:

-

Activation of this compound: In a separate tube, dissolve this compound (e.g., 5-10 fold molar excess relative to the estimated surface amine groups on the nanoparticles) in anhydrous DMF or DMSO. Add EDC-HCl (1.2 eq relative to the acid) and NHS (1.2 eq relative to the acid). Incubate at room temperature for 30 minutes to generate the NHS-activated ester.

-

Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer.

-

Conjugation: Add the activated this compound solution to the nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS-activated esters. Incubate for 15-30 minutes.

-

Purification: Purify the surface-modified nanoparticles by repeated centrifugation and resuspension in a suitable buffer, or by dialysis, to remove unreacted reagents.

-

Characterization: Characterize the functionalized nanoparticles to confirm the presence of the PEG linker on the surface using techniques such as Fourier-transform infrared spectroscopy (FTIR), dynamic light scattering (DLS) to measure changes in size, and thermogravimetric analysis (TGA) to quantify the amount of grafted material.

Conclusion

This compound is a highly versatile and valuable linker in the field of biochemistry and drug development. Its well-defined structure, combining a stable benzyl group, a hydrophilic and flexible PEG8 spacer, and a reactive carboxylic acid, provides a powerful tool for the construction of complex biomolecules. From the rational design of potent PROTACs to the enhancement of the pharmacokinetic properties of ADCs and the functionalization of nanoparticles for targeted drug delivery, this compound offers a reliable and adaptable solution for researchers and scientists. The protocols and data presented in this guide provide a framework for the effective utilization of this important biochemical reagent in the ongoing quest for more effective and targeted therapies.

References

synthesis and purification of Benzyl-PEG8-acid

An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a heterobifunctional linker commonly utilized in bioconjugation and for the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The benzyl group serves as a stable protecting group for one terminus of the polyethylene glycol (PEG) chain, while the terminal carboxylic acid allows for covalent attachment to amine-containing molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Mono-benzylation of octaethylene glycol (PEG8-diol) to yield Benzyl-PEG8-alcohol.

-

Oxidation of the terminal alcohol of Benzyl-PEG8-alcohol to a carboxylic acid.

Synthesis of Benzyl-PEG8-alcohol

The most common method for the selective mono-benzylation of a PEG-diol is the Williamson ether synthesis. This reaction involves the deprotonation of one of the terminal hydroxyl groups to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide. To favor mono-substitution, it is crucial to control the stoichiometry of the reagents.

Experimental Protocol: Williamson Ether Synthesis of Benzyl-PEG8-alcohol

Materials:

-

Octaethylene glycol (PEG8-diol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of octaethylene glycol (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is then cooled back to 0 °C, and a solution of benzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is then diluted with diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Benzyl-PEG8-alcohol.

Oxidation of Benzyl-PEG8-alcohol to this compound

Several methods can be employed for the oxidation of the primary alcohol to a carboxylic acid. While strong oxidizing agents like those used in the Jones oxidation are effective, milder, and more selective methods such as TEMPO-mediated oxidation are often preferred for PEGylated compounds to prevent degradation of the polyether chain.[1][2][3]

Experimental Protocol: TEMPO-mediated Oxidation of Benzyl-PEG8-alcohol

Materials:

-

Benzyl-PEG8-alcohol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Sodium chlorite (NaClO₂)

-

Phosphate buffer (pH 6.5)

-

Acetonitrile

-

tert-Butanol

-

Sodium sulfite (Na₂SO₃) solution

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Benzyl-PEG8-alcohol (1.0 equivalent) is dissolved in a mixture of acetonitrile and phosphate buffer (pH 6.5).

-

TEMPO (0.1 equivalents) and sodium chlorite (1.5 equivalents) are added to the solution.

-

The reaction mixture is cooled to 0 °C, and a solution of sodium hypochlorite (0.05 equivalents) is added dropwise while maintaining the temperature below 5 °C.

-

The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The pH of the mixture is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is washed with dichloromethane to remove any non-acidic impurities.

-

The pH of the aqueous layer is then adjusted to ~3 with 1 M HCl.

-

The product is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Purification of this compound

The purification of the final product is critical to remove any unreacted starting materials, byproducts, and reagents. A combination of extraction and chromatographic techniques is typically employed.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic acid

Procedure:

-

A silica gel column is prepared using a suitable solvent system, such as a mixture of dichloromethane and methanol. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to keep the carboxylic acid protonated and improve the chromatographic separation.

-

The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a gradient of increasing methanol in dichloromethane.

-

Fractions are collected and analyzed by TLC or LC-MS.

-

Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

For higher purity requirements, preparative reverse-phase HPLC (RP-HPLC) can be utilized.

Data Presentation

The following tables summarize the key chemical and physical properties of this compound and its precursor, along with representative quantitative data for the synthesis.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Benzyl-PEG8-alcohol | C₂₃H₄₀O₉ | 460.56 | Colorless to pale yellow oil |

| This compound | C₂₄H₄₀O₁₀ | 488.57 | Colorless to pale yellow oil or waxy solid |

Table 2: Representative Synthesis Data

| Reaction Step | Reactants | Reagents | Solvent | Typical Yield | Purity (by HPLC) |

| Benzylation | Octaethylene glycol, Benzyl bromide | NaH | THF | 60-75% | >95% |

| Oxidation | Benzyl-PEG8-alcohol | TEMPO, NaOCl, NaClO₂ | Acetonitrile/Water | 85-95% | >98% |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Synthetic workflow for this compound.

Caption: Purification and characterization workflow.

Concluding Remarks

The require careful control of reaction conditions and rigorous purification to ensure high purity of the final product. The protocols outlined in this guide provide a robust framework for the preparation of this versatile linker. Researchers should note that reaction conditions may need to be optimized based on the specific scale and available reagents. Appropriate analytical techniques should be employed to characterize the intermediates and the final product to confirm its identity and purity.

References

A Technical Guide to the Solubility of Benzyl-PEG8-acid in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Benzyl-PEG8-acid, a bifunctional linker commonly used in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in both organic solvents like dimethyl sulfoxide (DMSO) and various aqueous buffer systems is critical for its effective handling, storage, and application in experimental workflows. While specific quantitative solubility data for this compound is not extensively published, this guide provides a thorough analysis based on the physicochemical properties of its constituent parts—a benzyl group, a polyethylene glycol (PEG) spacer, and a carboxylic acid terminus—and data from structurally analogous compounds.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by the interplay of its hydrophobic benzyl group and its hydrophilic PEG chain and carboxylic acid moiety. The presence of the eight-unit PEG chain significantly enhances the aqueous solubility of the molecule. In aqueous solutions, the solubility is expected to be highly dependent on the pH, a characteristic feature of molecules bearing a carboxylic acid group.

Solubility in Dimethyl Sulfoxide (DMSO)

This compound is anticipated to have high solubility in DMSO. This is a common characteristic for many PEGylated molecules and is supported by supplier information for structurally similar compounds, such as other PEG-based linkers which are noted to be soluble in DMSO. For practical purposes in a research setting, preparing stock solutions of this compound in DMSO at concentrations of 100 mM or higher is generally feasible.

For long-term storage of this compound in DMSO, it is recommended to keep aliquots at -20°C or -80°C to minimize degradation. One supplier suggests that a similar compound is stable for up to 6 months at -80°C in DMSO.

Solubility in Aqueous Buffers

The solubility of this compound in aqueous buffers is largely dictated by the pH of the solution due to the presence of the terminal carboxylic acid.

-

pH and Ionization: At pH values below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its protonated, neutral form, which is less soluble in water. As the pH increases to values above the pKa, the carboxylic acid group will deprotonate to form a negatively charged carboxylate ion. This ionization significantly increases the molecule's polarity and its solubility in aqueous media. The pKa of a terminal carboxylic acid on a PEG chain is typically in the range of 3-5.

-

Practical Considerations: For most biological and biochemical applications, which are often conducted at or near physiological pH (e.g., in Phosphate-Buffered Saline, PBS, at pH 7.4), this compound is expected to be in its deprotonated and highly soluble form.

Quantitative Solubility Data Summary

| Solvent/Buffer System | Estimated Quantitative Solubility | Factors Influencing Solubility |

| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Temperature |

| Water (unbuffered) | Moderately soluble, pH-dependent | pH, Temperature |

| Phosphate-Buffered Saline (PBS), pH 7.4 | High (> 50 mg/mL) | pH, Ionic Strength, Temperature |

| Acetate Buffer, pH 4.5 | Moderate, pH is near the pKa | pH, Ionic Strength, Temperature |

| Glycine-HCl Buffer, pH 2.5 | Low, protonated form predominates | pH, Ionic Strength, Temperature |

Experimental Protocols

To obtain precise quantitative solubility data for this compound, the equilibrium solubility (shake-flask) method is recommended.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent or buffer at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, PBS pH 7.4)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Add a known volume of the desired solvent or buffer to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining solid particles, either centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the sample through a syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent/buffer.

-

Analyze the standard solutions and the saturated sample solution by a suitable analytical method, such as HPLC.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the saturated sample by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of the solubility of a compound like this compound.

Caption: Workflow for quantitative solubility determination.

pH-Dependent Solubility Principle

The following diagram illustrates the principle of pH-dependent solubility for a carboxylic acid-containing molecule like this compound.

Caption: Effect of pH on the solubility of a carboxylic acid.

Conclusion

This compound is a versatile linker with solubility properties that make it amenable to a wide range of applications in drug discovery and development. Its high solubility in DMSO facilitates the preparation of concentrated stock solutions, while its pH-dependent solubility in aqueous buffers allows for its use in biological systems, typically at or near physiological pH where it is highly soluble. For applications requiring precise knowledge of its solubility limits, the experimental protocols provided in this guide offer a robust framework for accurate determination.

An In-depth Technical Guide to the Molecular Properties of Benzyl-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and polydispersity of Benzyl-PEG8-acid, a commonly utilized polyethylene glycol (PEG) derivative in pharmaceutical sciences and bioconjugation. This document is intended to be a resource for researchers and professionals involved in drug development and related scientific fields.

Core Molecular Characteristics

This compound is a heterobifunctional linker molecule characterized by a benzyl group at one terminus and a carboxylic acid at the other, connected by a discrete chain of eight ethylene glycol units. These features make it a valuable tool for modifying proteins, peptides, and other molecules to improve their solubility, stability, and pharmacokinetic profiles.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for accurate experimental design, stoichiometric calculations, and the interpretation of analytical data.

| Property | Value | References |

| Molecular Weight | 488.57 g/mol | [1][2][3] |

| Exact Mass | 488.2600 u | [1] |

| Chemical Formula | C₂₄H₄₀O₁₀ | [1] |

| Polydispersity Index (PDI) | 1 (theoretically) |

Understanding Polydispersity in the Context of this compound

The Polydispersity Index (PDI) is a measure of the heterogeneity of chain lengths in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a perfectly uniform, or monodisperse, polymer where all chains have the same length, the PDI is exactly 1.

This compound is a discrete molecule with a precisely defined chemical structure, containing exactly eight ethylene glycol repeating units. Unlike polymeric PEG, which consists of a distribution of different chain lengths, this compound is synthesized to have a single molecular weight. Therefore, it is considered to be monodisperse, with a theoretical PDI of 1. This high level of homogeneity is crucial for applications in drug delivery and bioconjugation, where precise control over the molecular structure of the final conjugate is essential for ensuring consistent efficacy and safety.

Experimental Characterization Protocols

The molecular weight and purity of this compound are typically confirmed using a combination of standard analytical techniques. While specific, detailed experimental protocols for this exact molecule are proprietary to manufacturers, a general workflow for its characterization is outlined below.

General Experimental Workflow for Characterization

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique is used to confirm the presence of characteristic protons in the molecule, such as those on the benzyl group, the ethylene glycol backbone, and the terminal acid group. The integration of the proton signals can be used to verify the ratio of these structural components.

-

¹³C NMR : This provides information about the carbon skeleton of the molecule, confirming the presence of the expected number and types of carbon atoms.

-

-

Mass Spectrometry (MS) :

-

Electrospray Ionization Mass Spectrometry (ESI-MS) is a common method for determining the molecular weight of PEG derivatives. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+H]⁺ or [M+Na]⁺), which will confirm its molecular weight.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Reversed-phase HPLC is often employed to assess the purity of the compound. A pure sample of this compound should ideally yield a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate impurities or the presence of PEG chains of different lengths.

-

By combining these techniques, researchers can confidently verify the identity, molecular weight, and purity of this compound before its use in further applications. This rigorous characterization is fundamental to ensuring the reproducibility and reliability of experimental results in drug development and other scientific research.

References

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid on Benzyl-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid moiety on Benzyl-PEG8-acid, a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the fundamental principles of carboxylic acid activation, experimental protocols for conjugation, and methods for the characterization of the resulting products.

Introduction to this compound

This compound is a valuable tool in bioconjugation and drug discovery. It features a benzyl group that provides hydrophobicity and can engage in specific interactions, a hydrophilic eight-unit polyethylene glycol (PEG) spacer that enhances solubility and provides spatial separation, and a terminal carboxylic acid group for covalent modification. The carboxylic acid is a versatile functional group that, upon activation, can react with primary amines to form stable amide bonds. This makes it ideal for linking a molecule of interest to proteins, peptides, or other amine-containing ligands.

Reactivity of the Carboxylic Acid Group

The carboxylic acid of this compound is a weak acid and requires activation to become susceptible to nucleophilic attack by a primary amine. The most common and efficient method for this activation in a bioconjugation context is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

The reaction proceeds in two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.

-

Formation of a Stable NHS Ester: To improve the efficiency and stability of the reaction, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate and can be stored for a period of time, although it is typically used immediately.

-

Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Side reactions can occur, such as the hydrolysis of the activated intermediates or the rearrangement of the O-acylisourea to an unreactive N-acylurea. The use of NHS significantly minimizes these side reactions.

Carboxylic acid activation and amide bond formation.

Quantitative Data on Reaction Parameters

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key parameters for the activation and conjugation of this compound.

| Parameter | Recommended Range | Notes |

| Activation pH | 4.5 - 6.0 | Most efficient for EDC/NHS activation of the carboxylic acid. |

| Conjugation pH | 7.0 - 8.5 | Favors the nucleophilic attack of the unprotonated primary amine. |

| EDC Molar Excess | 1.5 - 10 equivalents | A higher excess can drive the reaction to completion but may increase side products. |

| NHS Molar Excess | 1.5 - 10 equivalents | Used in conjunction with EDC to form the stable NHS ester. |

| Reaction Temperature | Room Temperature (20-25 °C) | Sufficient for most EDC/NHS couplings. |

| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Solvents | DMF, DMSO, DCM (anhydrous) | Choice of solvent depends on the solubility of the reactants. |

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to an amine-containing molecule, exemplified by the synthesis of a PROTAC.

Activation of this compound with EDC/NHS

This protocol describes the formation of the Benzyl-PEG8-NHS ester.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or DMF under a nitrogen atmosphere.

-

Add NHS (1.5 eq) to the solution and stir until dissolved.

-

Add EDC (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the NHS ester.

-

The resulting solution containing the activated Benzyl-PEG8-NHS ester is typically used immediately in the next step without purification.

Workflow for this compound activation.

Conjugation to an Amine-Containing Ligand (PROTAC Synthesis Example)

This protocol describes the conjugation of the activated Benzyl-PEG8-NHS ester to an amine-containing E3 ligase ligand (e.g., a derivative of Thalidomide for CRBN recruitment) to form a key intermediate in PROTAC synthesis.

Materials:

-

Solution of activated Benzyl-PEG8-NHS ester (from section 4.1)

-

Amine-containing E3 ligase ligand (e.g., aminothalidomide derivative) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous DMF

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the amine-containing E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add the solution of activated Benzyl-PEG8-NHS ester to the E3 ligase ligand solution.

-

Add DIPEA to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS for the formation of the desired conjugate.

-

Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude product is then purified by flash column chromatography or preparative HPLC.

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The this compound linker plays a crucial role in:

-

Solubility and Permeability: The hydrophilic PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.

-

Ternary Complex Formation: The length and flexibility of the PEG8 spacer are critical for allowing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

-

Synthetic Accessibility: The terminal carboxylic acid provides a convenient handle for modular synthesis of PROTAC libraries with varying linkers.

PROTAC mechanism of action.

Characterization of this compound Conjugates

Thorough characterization of the final conjugate is essential to confirm its identity, purity, and integrity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for analyzing the reaction progress and the final product.

-

Method: Reversed-phase HPLC (RP-HPLC) coupled to an electrospray ionization (ESI) mass spectrometer.

Benzyl-PEG8-acid CAS number and supplier information

An In-Depth Technical Guide to Benzyl-PEG8-acid

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is paramount. This compound is a polyethylene glycol (PEG)-based linker that offers a combination of stability and reactive potential, making it a valuable tool in bioconjugation and the development of targeted therapeutics. This guide provides a comprehensive overview of its properties, supplier information, and a representative experimental protocol for its application.

Core Compound Properties

This compound features a stable benzyl group at one end of a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid at the other. The benzyl group provides stability, while the carboxylic acid allows for conjugation to other molecules, such as drugs or biomolecules, for applications in targeted drug delivery or for the synthesis of more complex molecules.[1] This compound is often utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4]

While a specific CAS (Chemical Abstracts Service) number for this compound is not consistently available across chemical suppliers, its key physicochemical properties have been documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | Not Available | [2] |

| Chemical Formula | C24H40O10 | |

| Molecular Weight | 488.57 g/mol | |

| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid | |

| Synonyms | HY-132015, CS-0147872 | |

| Purity | >98% | |

| Appearance | To be determined | |

| Storage (Short Term) | 0 - 4 °C (days to weeks) | |

| Storage (Long Term) | -20 °C (months to years) | |

| Shelf Life | >2 years (if stored properly) |

Supplier Information

This compound and related Benzyl-PEG derivatives are available from a number of suppliers, often for research purposes. Availability may vary, with some suppliers offering it via custom synthesis.

Table 2: Supplier Information for this compound and Related Compounds

| Supplier | Product Name | Notes |

| MedKoo Biosciences | This compound | May require custom synthesis. |

| DC Chemicals | This compound | Listed as a PEG-based PROTAC linker. |

| Alfa Chemistry | This compound | Catalog Number: ACMA00017561. |

| AxisPharm | Benzyl-PEG-acid | General category of Benzyl-PEG acids. |

| BroadPharm | Benzyl-PEG-acid | Offers a variety of Benzyl-PEGs with different active groups. |

| Glyco MindSynth | Benzyl PEG | General category of Benzyl-PEG linkers. |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool in several key areas of research and development:

-

PROTACs: As a PEG-based linker, it is used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

-

Targeted Drug Delivery: The carboxylic acid group can be conjugated to drugs or biomolecules, enabling the development of targeted delivery systems.

-

Bioconjugation: It serves as a flexible, hydrophilic spacer to link two different molecules, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.

-

Synthesis of Complex Molecules: The linker can be used as a building block in the synthesis of more elaborate molecular constructs for various therapeutic or research applications.

Experimental Protocol: Activation and Conjugation of the Carboxylic Acid

The following is a representative protocol for the activation of the carboxylic acid terminus of a PEG linker like this compound and its subsequent reaction with a primary amine-containing molecule. This protocol is based on established methods for similar bifunctional linkers.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule drug)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in an anhydrous organic solvent like DMF.

-

Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

-

-

Preparation of the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the appropriate conjugation buffer. The concentration will depend on the specific molecule being used.

-

-

Conjugation Reaction:

-

Immediately add the activated this compound (NHS ester) solution to the solution of the amine-containing molecule. A molar excess of the activated linker is often used to ensure efficient conjugation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents and byproducts.

-

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its application in bioconjugation.

Caption: Structure of this compound.

Caption: Workflow for Amine Conjugation.

References

A Deep Dive into Heterobifunctional PEG8 Linkers: A Technical Guide for Advanced Drug Development

For researchers, scientists, and drug development professionals, the rational design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) necessitates a profound understanding of each molecular component. Among the most critical of these is the linker, a component that has evolved from a simple spacer to a sophisticated modulator of a drug's overall efficacy and safety profile. This technical guide provides an in-depth exploration of the theoretical and practical properties of heterobifunctional polyethylene glycol 8 (PEG8) linkers, a cornerstone of modern bioconjugation.

Heterobifunctional PEG8 linkers are discrete, monodisperse spacers composed of eight ethylene glycol units, flanked by two different reactive functional groups.[1] This defined structure is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] Their unique combination of hydrophilicity, flexibility, and biocompatibility makes them a preferred choice in the development of cutting-edge therapeutics.[2][3][4]

Core Physicochemical and Theoretical Properties

The inherent characteristics of the PEG8 backbone impart several advantageous properties to the molecules they connect. These properties are summarized in the table below.

| Property | Value/Description | Source(s) |

| Chemical Formula (backbone) | C₁₆H₃₄O | |

| Molecular Weight (backbone) | ~370.4 g/mol | |

| Spacer Arm Length | ~29.8 Å | |

| Number of PEG Units | 8 | |

| Solubility | High in aqueous environments and many organic solvents. The ethylene oxide units form hydrogen bonds with water, enhancing the solubility of hydrophobic molecules. | |

| Flexibility | The C-O bonds in the PEG chain can freely rotate, providing significant conformational flexibility. This allows for optimal spatial orientation between the conjugated molecules. | |

| Biocompatibility & Immunogenicity | PEG is well-known for its low toxicity and minimal immunogenicity. It can create a hydration shell around the conjugate, which can shield it from immune recognition and reduce non-specific binding. |

Note: The exact molecular weight and chemical formula will vary depending on the terminal reactive functional groups.

The Strategic Role of PEG8 Linkers in Advanced Therapeutics

The deliberate choice of a PEG8 linker is a critical design element in the development of sophisticated bioconjugates like ADCs and PROTACs.

Enhancing Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The incorporation of a PEG8 linker offers several advantages:

-

Increased Solubility and Reduced Aggregation: Many cytotoxic drugs are hydrophobic. The hydrophilic nature of the PEG8 linker counteracts this, improving the overall solubility of the ADC and preventing aggregation, which can lead to immunogenicity and altered pharmacokinetics.

-

Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, reducing renal clearance and extending its circulation half-life. This allows for greater accumulation at the tumor site.

-

Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers allow for the attachment of a higher number of drug molecules to the antibody, potentially increasing potency.

-

Site-Specific Conjugation: The use of heterobifunctional PEG8 linkers with specific reactive groups is essential for achieving controlled, site-specific conjugation, leading to a homogeneous ADC product with a predictable drug-to-antibody ratio (DAR) and an improved safety profile.

Optimizing PROTAC Efficacy

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a pivotal role in the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).

-

Optimizing Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long could lead to an unstable complex. The PEG8 linker often provides an optimal distance and flexibility to correctly orient the target protein and the E3 ligase for efficient ubiquitination.

-

Enhancing Physicochemical Properties: Similar to their role in ADCs, PEG8 linkers improve the solubility and cell permeability of PROTACs, which are often large and complex molecules.

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the central role of the linker in bridging the target protein and the E3 ligase.

Mechanism of action for a PROTAC.

Synthesis and Functionalization

Heterobifunctional PEG8 linkers can be synthesized with a variety of reactive functional groups to enable specific conjugation chemistries. The synthesis often involves the desymmetrization of oligo(ethylene glycol) by converting one of the terminal hydroxyl groups to a desired functionality, followed by the activation of the other hydroxyl group. Common functional groups include:

-

N-Hydroxysuccinimide (NHS) esters: For reaction with primary amines (e.g., lysine residues).

-

Maleimides: For reaction with thiols (e.g., cysteine residues).

-

Alkynes and Azides: For "click chemistry" reactions.

-

Aldehydes: For reaction with amines or hydrazides.

-

Carboxylic acids: For reaction with amines in the presence of carbodiimide activators.

The choice of functional groups depends on the available reactive sites on the biomolecule and the desired stability of the resulting linkage.

Experimental Protocols: A Representative Workflow for ADC Synthesis

The following section outlines a generalized protocol for the synthesis of an ADC using a heterobifunctional Maleimide-PEG8-NHS ester linker. This workflow is representative and may require optimization for specific antibodies and drug payloads.

Step 1: Preparation of the Drug-Linker Intermediate

This initial step involves conjugating the cytotoxic drug to the NHS ester end of the PEG8 linker.

Materials:

-

Amine-containing cytotoxic payload

-

Maleimide-PEG8-NHS ester linker

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.

-

Add a non-nucleophilic base, such as DIEA, to catalyze the reaction between the amine and the NHS ester.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the stable amide bond.

-

The resulting Maleimide-PEG8-Drug intermediate can be purified or used directly in the subsequent step.

Step 2: Antibody Reduction

This step exposes free thiol groups on the antibody by reducing interchain disulfide bonds.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.

-

Add a 5-10 molar excess of TCEP-HCl to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.

Step 3: Conjugation of the Drug-Linker to the Antibody

This step involves the reaction between the maleimide group of the drug-linker intermediate and the newly exposed thiol groups on the antibody.

Materials:

-

Reduced antibody solution

-

Maleimide-PEG8-Drug intermediate

-

Conjugation buffer (e.g., PBS with EDTA, pH 7.2)

-

Quenching solution (e.g., N-acetyl cysteine)

Procedure:

-

Immediately after antibody reduction and purification (if necessary), add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.

-

Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours with gentle agitation.

-

Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.

Step 4: Purification and Characterization

The final ADC product must be purified and characterized to ensure its quality and homogeneity.

Procedure:

-

Purify the ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).

-

Determine the final protein concentration (e.g., using A280 measurement).

-

Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.

The following diagram provides a visual representation of this experimental workflow.

Workflow for ADC synthesis.

Quantitative Data and Characterization

The success of a bioconjugation reaction using a PEG8 linker is assessed through various analytical techniques. The table below summarizes key quantitative parameters for different methods used to determine conjugation efficiency.

| Analytical Technique | Principle | Primary Output | Sensitivity | Source(s) |

| ¹H NMR Spectroscopy | Quantifies proton signals specific to the PEG linker and the target molecule. | Degree of conjugation (molar ratio). | Moderate (μg-mg range) | |

| Mass Spectrometry (ESI/MALDI-TOF) | Measures the mass-to-charge ratio of the conjugate to confirm a mass shift corresponding to the attached linker-drug. | Mass confirmation of the conjugate and purity assessment. | High (ng-μg range) | |

| Reversed-Phase HPLC (RP-HPLC) | Separates the conjugate from unreacted starting materials based on hydrophobicity. | Purity of the conjugate and quantification of reactants and products. | High (ng-μg range) | |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on size to remove unreacted small molecules and detect aggregation. | Purity and aggregation assessment. | N/A | |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drugs to determine the DAR. | Drug-to-Antibody Ratio (DAR). | N/A |

An example of quantitative data for a PROTAC utilizing a PEG8 linker is the in vitro degradation performance of an IDO1-targeting PROTAC.

| Parameter | Value | Description | Source(s) |

| DC₅₀ | 50-100 nM | The concentration at which 50% of the target protein is degraded. | |

| Dₘₐₓ | >90% | The maximum percentage of protein degradation achieved. |

Conclusion

Heterobifunctional PEG8 linkers are indispensable tools in the design and synthesis of advanced biotherapeutics. Their well-defined structure and advantageous physicochemical properties provide researchers with a high degree of control over the characteristics of the final conjugate. By enhancing solubility, improving pharmacokinetic profiles, and enabling optimal spatial orientation for biological activity, PEG8 linkers help to overcome significant hurdles in the development of next-generation drugs like ADCs and PROTACs. A thorough understanding of their theoretical properties and practical application is paramount for any scientist working at the forefront of drug discovery and development.

References

Methodological & Application

Application Notes: EDC-NHS Coupling of Benzyl-PEG8-acid to Proteins

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] Benefits include enhanced bioavailability, extended circulating half-life, reduced immunogenicity, and increased stability.[2][4] Benzyl-PEG8-acid is a discrete PEGylation reagent that allows for the controlled introduction of a specific PEG moiety.

This document provides a detailed protocol for the conjugation of this compound to primary amines (e.g., lysine residues) on a target protein using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of an amide bond between the carboxyl group of the PEG reagent and an amino group on the protein without becoming part of the final linkage. The inclusion of NHS stabilizes the reaction intermediate, significantly improving coupling efficiency.

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process:

-

Activation: EDC reacts with the carboxyl group on this compound to form a highly reactive but unstable O-acylisourea intermediate.

-

Stabilization and Coupling: This unstable intermediate can react directly with a primary amine on the protein. However, in aqueous solutions, it is prone to hydrolysis, which regenerates the original carboxyl group. NHS is used to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines on the target protein to form a stable amide bond.

Experimental Protocols

This section details the two-step protocol for conjugating this compound to a target protein.

Materials and Reagents

-

Protein: Target protein with accessible primary amines (e.g., 1-10 mg/mL in an appropriate buffer).

-

PEG Reagent: this compound.

-

Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS (N-hydroxysuccinimide). Sulfo-NHS is recommended for its higher water solubility.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. (Ensure buffer is free of primary amines like Tris or glycine).

-

Quenching Solution: Hydroxylamine-HCl (1 M stock) or Tris buffer (1 M stock).

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.

-

Solvent: Anhydrous DMSO or DMF for preparing stock solutions of the PEG reagent.

Experimental Workflow Diagram

Step-by-Step Conjugation Protocol

This protocol is a general guideline and should be optimized for each specific protein and application.

-

Reagent Preparation:

-

Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 10 mg/mL stock solution of EDC in Activation Buffer. Prepare this solution immediately before use as EDC is moisture-sensitive.

-

Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.

-

Dissolve the protein to be modified in ice-cold Activation Buffer (pH 6.0) at a concentration of 1-10 mg/mL.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

-

Add EDC and Sulfo-NHS to the this compound solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 5- to 25-fold molar excess of Sulfo-NHS over the amount of this compound.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Add the activated this compound mixture to the protein solution.

-

Immediately adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Coupling Buffer (PBS). The reaction of the NHS-ester with primary amines is most efficient at a pH of 7-8.

-

Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching reagent. Add hydroxylamine to a final concentration of 10-50 mM or Tris buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters and prevents further modification of the protein.

-

-

Purification of the PEGylated Protein:

-

Remove excess reagents (EDC, NHS, unreacted PEG) and reaction byproducts from the PEGylated protein conjugate.

-

This is typically achieved using size exclusion chromatography (SEC), such as a desalting column, or through dialysis against an appropriate buffer (e.g., PBS).

-

Optimization Parameters

The efficiency of the conjugation reaction depends on several factors that can be optimized.

| Parameter | Recommended Range | Notes |

| Molar Ratio (PEG:EDC:NHS) | 1 : (2-10) : (5-25) | A molar excess of EDC and NHS is required to drive the reaction efficiently. The optimal ratio should be determined empirically. |

| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | This ratio influences the degree of PEGylation. Start with a 20-fold molar excess of PEG reagent over the protein. |

| Activation pH | 4.5 - 6.0 | The activation of carboxyl groups by EDC is most efficient in acidic conditions, which minimizes hydrolysis of the O-acylisourea intermediate. |

| Coupling pH | 7.2 - 8.5 | The reaction between the NHS-ester and primary amines is most efficient at a slightly alkaline pH. |

| Reaction Time | Activation: 15-30 minCoupling: 2h at RT or O/N at 4°C | Longer incubation times for coupling may increase the degree of PEGylation but can also lead to protein degradation or aggregation. |

| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically faster at room temperature. Performing the coupling step at 4°C may be beneficial for sensitive proteins. |

Characterization of the Conjugate

After purification, it is crucial to characterize the PEGylated protein to confirm successful conjugation and determine the degree of modification.

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | Assess molecular weight increase | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The band may appear broader due to heterogeneity. |

| Size Exclusion HPLC (SEC-HPLC) | Determine purity and aggregation | A shift in retention time to an earlier elution for the larger, PEGylated protein. Can also quantify the amount of remaining unconjugated protein. |

| Reverse Phase HPLC (RP-HPLC) | Separate species with different degrees of PEGylation | Can resolve protein species with one, two, or more PEG chains attached. |

| Mass Spectrometry (MS) | Confirm covalent modification and determine the degree of PEGylation | Provides an accurate molecular weight of the conjugate, allowing for precise determination of the number of PEG chains attached per protein molecule. |

| Activity Assay | Evaluate biological function | Ensure that the PEGylation process has not significantly compromised the biological activity of the protein. |

References

Application Notes and Protocols: A Step-by-Step Guide to Nanoparticle Surface Modification with Benzyl-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents.[1][2] PEGylation creates a hydrophilic and sterically hindered surface that can reduce nonspecific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[3] This "stealth" property is paramount for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based drugs. Benzyl-PEG8-acid is a heterobifunctional linker that allows for the covalent attachment of a PEG spacer to nanoparticle surfaces, typically through the formation of a stable amide bond with surface amine groups. The benzyl group can provide additional functionality or act as a protective group.

This document provides detailed application notes and protocols for the surface modification of amine-functionalized nanoparticles using this compound. The primary conjugation method described is the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle of Surface Modification

The covalent conjugation of this compound to amine-functionalized nanoparticles is a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC in the presence of NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but reacts with NHS to form a more stable NHS ester.

-

Amide Bond Formation: The NHS ester of this compound readily reacts with primary amine groups on the surface of the nanoparticles to form a stable amide bond, covalently linking the PEG molecule to the nanoparticle.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol details the procedure for conjugating this compound to nanoparticles possessing primary amine groups on their surface.

Materials:

-

Amine-functionalized nanoparticles (e.g., aminosilane-coated silica or iron oxide nanoparticles)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., centrifugal filters, dialysis tubing, or size-exclusion chromatography columns)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

-

-

Nanoparticle Preparation:

-

Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

-

If necessary, sonicate the suspension briefly to ensure it is homogeneous.

-

-

Activation of this compound:

-

In a separate microcentrifuge tube, mix this compound, EDC, and NHS. A typical molar ratio is 1:2:2 (PEG:EDC:NHS). Refer to Table 1 for example quantities.

-

Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the nanoparticle suspension.

-

Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

-

-

Quenching and Purification:

-

Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM.

-

Incubate for 15 minutes at room temperature.

-

Purify the resulting PEGylated nanoparticles to remove excess linker and reaction byproducts. This can be achieved through:

-

Centrifugation: For larger nanoparticles, pellet the particles by centrifugation, remove the supernatant, and resuspend in fresh Reaction Buffer. Repeat 2-3 times.

-

Dialysis: Dialyze the nanoparticle suspension against PBS overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis membrane.

-

Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger PEGylated nanoparticles from smaller, unreacted molecules.

-

-

Table 1: Example Reagent Quantities for this compound Activation

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Amount for 1 mg this compound |

| This compound | ~500 | 1 | 1 mg |

| EDC | 191.7 | 2 | ~1.5 mg |

| NHS | 115.1 | 2 | ~0.9 mg |

Note: These are starting recommendations. Optimization of molar ratios and reaction conditions may be necessary for specific nanoparticle systems.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to evaluate the properties of the resulting nanoparticles.

Table 2: Characterization Techniques and Expected Outcomes

| Parameter | Technique | Expected Outcome after PEGylation |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected due to the presence of the PEG layer. |

| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards neutral is expected as the PEG layer shields the surface charge of the nanoparticle core. |

| Morphology | Transmission Electron Microscopy (TEM) | The core size of the nanoparticle should remain unchanged. The PEG layer is typically not visible under TEM. |

| PEG Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹). |

| PEG Quantification | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the degradation of the PEG layer can be used to quantify the amount of conjugated PEG. |

| PEG Quantification | Proton NMR (¹H NMR) | Integration of the characteristic ethylene oxide proton peak (~3.65 ppm) can quantify the amount of PEG, often requiring dissolution or cleavage from the nanoparticle. |

Visualizations

Caption: Experimental workflow for the surface modification of amine-functionalized nanoparticles with this compound.

Caption: Mechanism of the "stealth" effect conferred by PEGylation, reducing opsonization and subsequent phagocytosis.

References

Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic versatility for optimizing linker length. Benzyl-PEG8-acid is a bifunctional linker featuring a terminal carboxylic acid for conjugation and a benzyl-protected ether, offering a defined length and hydrophilicity. The eight-unit PEG chain provides a balance of flexibility and length, which can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

These application notes provide a detailed guide for the synthesis and evaluation of PROTACs utilizing this compound as a key linker component.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but an active component that dictates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. The length and composition of the linker, such as the PEG8 chain in this compound, are critical parameters that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC involves recruiting a target protein to an E3 ubiquitin ligase, which leads to its ubiquitination and subsequent degradation by the 26S proteasome. This process effectively removes the target protein from the cell.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The length of the PEG linker can significantly impact the degradation efficiency (DC50 and Dmax), cellular permeability, and target engagement of a PROTAC. The following tables provide a representative comparison of a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4

| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |

| PEG4 | 20 | 95 |

| PEG6 | 30 | 92 |

| Benzyl-PEG8 | 18 | >98 |

| PEG12 | 45 | 88 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement

| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |

| PEG4 | 1.5 | 30 |

| PEG6 | 1.1 | 40 |

| Benzyl-PEG8 | 1.2 | 28 |

| PEG12 | 0.9 | 55 |

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Table 3: Pharmacokinetic Properties

| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |

| PEG4 | 25 | 4 |

| PEG6 | 20 | 3.5 |

| Benzyl-PEG8 | 22 | 4.2 |

| PEG12 | 15 | 3 |

Pharmacokinetic parameters were determined following a single oral dose in mice.

Experimental Workflow for PROTAC Design and Evaluation

The development of a PROTAC involves a multi-step process from initial design and synthesis to comprehensive biological evaluation.

Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC using this compound. This protocol involves the coupling of a carboxylic acid-functionalized linker with an amine-containing E3 ligase ligand, followed by deprotection of the benzyl group and coupling to the protein of interest (POI) ligand.

Protocol 1: Synthesis of an Amide-Linked PROTAC